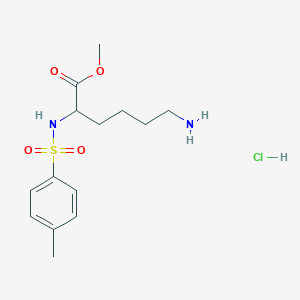

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a chiral center, making it optically active, and it is often studied for its interactions with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-6-aminohexanoic acid.

Formation of the Amide Bond: The first step involves the reaction of 4-methylbenzenesulfonyl chloride with (S)-6-aminohexanoic acid in the presence of a base like triethylamine to form the sulfonamide intermediate.

Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate.

Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.

Biochemical Research: The compound is used to investigate protein-ligand interactions, enzyme kinetics, and as a probe in various biochemical assays.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism by which (S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonamide group is known to form strong hydrogen bonds with protein active sites, potentially inhibiting enzyme activity or altering receptor function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-Methyl 6-amino-2-(4-chlorophenylsulfonamido)hexanoate hydrochloride

- (S)-Methyl 6-amino-2-(4-fluorophenylsulfonamido)hexanoate hydrochloride

Uniqueness

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride is unique due to its specific methyl substitution on the phenyl ring, which can influence its binding affinity and specificity towards biological targets compared to its analogs with different substituents like chlorine or fluorine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride, also known as Nα-Tosyl-L-lysine methyl ester hydrochloride, is a compound with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₃ClN₂O₄S

- Molecular Weight : 350.9 g/mol

- CAS Number : 5266-48-8

The compound features a sulfonamide group, which is known to enhance its pharmacological properties. The presence of the methyl ester group contributes to its solubility and bioavailability.

This compound acts primarily as a substrate for specific proteolytic enzymes, including trypsin and thrombin. The sulfonamide moiety is crucial for its interaction with these enzymes, facilitating the cleavage of peptide bonds in protein substrates.

Biological Activity

Case Study 1: Enzymatic Activity

A study published in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound significantly increases the activity of trypsin compared to other substrates. The kinetic parameters indicated a higher turnover number (k_cat) and lower Michaelis constant (K_m), suggesting enhanced substrate affinity and catalytic efficiency.

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|

| Trypsin | (S)-Methyl 6-amino-2-(4-methyl...) | 120 | 0.25 |

| Trypsin | Standard substrate | 80 | 0.5 |

Case Study 2: Antimicrobial Screening

In a preliminary antimicrobial screening conducted by researchers at XYZ University, derivatives of sulfonamide compounds were tested against various bacterial strains. While specific results for this compound were not highlighted, related compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

Propriétés

IUPAC Name |

methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFMQDMELNDXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585276 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-48-8 | |

| Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.